molecular formula C7H13N3O2S2 B1178762 2-Methylbenzaldehyde-1-13C CAS No. 138151-99-2

2-Methylbenzaldehyde-1-13C

Cat. No.: B1178762
CAS No.: 138151-99-2
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Description

2-Methylbenzaldehyde-1-13C is a stable, isotopically labeled analog of o-Tolualdehyde, where the carbonyl carbon is replaced with the carbon-13 isotope. This compound has a molecular formula of C7H8^13CHO and a molecular weight of 121.15 g/mol . As an endogenous metabolite, it falls within the research area of metabolic disease, serving as a crucial tool for probing biological pathways and enzyme mechanisms . In research, this labeled compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analyses, ensuring accurate measurement of its unlabeled counterpart in complex biological and environmental samples. Furthermore, it acts as a essential building block in synthetic chemistry for the preparation of 13C-labeled complex molecules, facilitating metabolism and tracing studies. The core structure, 2-Methylbenzaldehyde, is a known component of automobile emissions, making the labeled version valuable for environmental fate and transport studies . It also serves as a precursor in specialized organic syntheses, such as the formation of porphyrins . The mechanism of action for the base compound involves typical aromatic aldehyde chemistry, participating in condensation and nucleophilic addition reactions. Researchers value this compound for its ability to provide definitive, trackable data in dynamic systems without the use of radioactive isotopes. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl(113C)cyclohexa-1,3,5-triene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFQKIATRPGRBS-VJJZLTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=[13C]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylbenzaldehyde 1 13c

The introduction of a carbon-13 isotope at the carbonyl position of 2-methylbenzaldehyde (B42018) requires specific synthetic strategies that can incorporate the labeled carbon atom efficiently. The most common and direct approaches involve the use of a ¹³C-labeled one-carbon synthon.

One of the most established methods for this transformation is the Grignard reaction. masterorganicchemistry.comebsco.com This route begins with the preparation of a Grignard reagent from an ortho-substituted halobenzene. Specifically, 2-bromotoluene (B146081) is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide). This organometallic compound is then reacted with a ¹³C-labeled carbon source. Carbon dioxide, specifically ¹³CO₂, is a common and effective choice for this step. masterorganicchemistry.com The nucleophilic Grignard reagent attacks the electrophilic carbon of ¹³CO₂, leading to the formation of a magnesium carboxylate salt. Subsequent acidic workup of this intermediate protonates the carboxylate to yield 2-methylbenzoic-carboxy-¹³C acid. The final step involves the reduction of this labeled carboxylic acid to the corresponding aldehyde, 2-Methylbenzaldehyde-1-¹³C.

Another viable approach involves the palladium-catalyzed carbonylation of an aryl halide. beilstein-journals.org In this method, 2-iodotoluene (B57078) or 2-bromotoluene can be subjected to a carbonylation reaction using ¹³C-labeled carbon monoxide (¹³CO) as the source of the isotopic label. The reaction is typically catalyzed by a palladium complex in the presence of a reducing agent, such as a silane (B1218182) or hydrogen gas, which facilitates the formation of the aldehyde functionality directly.

More contemporary methods, such as a two-step, one-pot reduction/cross-coupling procedure, have also been developed for the synthesis of substituted benzaldehydes and can be adapted for isotopic labeling. acs.orgrug.nl These methods may involve the use of Weinreb amides, which are known for their controlled reactivity towards organometallic reagents. organic-chemistry.org For instance, a pre-formed N-methoxy-N-methyl-2-methylbenzamide could be reacted with a ¹³C-labeled organometallic reagent, although this is generally less direct for carbonyl labeling than using sources like ¹³CO₂ or ¹³CO.

A summary of a common synthetic approach is presented below:

Table 1: Grignard-based Synthesis of 2-Methylbenzaldehyde-1-¹³C

Step Reactants Reagents & Conditions Intermediate/Product
1 2-Bromotoluene Mg, Dry Ether 2-Methylphenylmagnesium bromide
2 2-Methylphenylmagnesium bromide 1. ¹³CO₂ (isotopically enriched) 2. H₃O⁺ (acid workup) 2-Methylbenzoic-carboxy-¹³C acid

Isotopic Purity Assessment in Synthesized 2 Methylbenzaldehyde 1 13c

After the synthesis of 2-Methylbenzaldehyde-1-¹³C, it is crucial to determine the efficiency of the isotopic incorporation, a measure known as isotopic purity or enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful non-destructive technique for assessing isotopic labeling.

¹³C NMR: In a standard ¹³C NMR spectrum, the signal for the carbonyl carbon of 2-methylbenzaldehyde (B42018) appears at a characteristic chemical shift (around 192.8 ppm). rsc.org By acquiring the spectrum of the labeled compound, the intensity of this signal will be significantly enhanced compared to the signals of the other carbon atoms, which are present at natural abundance (approx. 1.1%). Comparing the integrated area of the enriched carbonyl signal to the other aromatic carbon signals can provide a quantitative measure of isotopic enrichment.

¹H NMR: High-resolution ¹H NMR spectroscopy can also be used. The aldehyde proton (CHO) will exhibit coupling to the adjacent ¹³C nucleus, resulting in a "doublet of doublets" or a more complex splitting pattern due to the ¹³C-¹H spin-spin coupling (¹JCH). The magnitude of this coupling constant is typically large (around 170-190 Hz). The presence and integration of these satellite peaks relative to the central peak from molecules containing ¹²C at that position allow for the calculation of isotopic purity. researchgate.net

Mass Spectrometry (MS) MS is a highly sensitive method that separates ions based on their mass-to-charge ratio (m/z), making it ideal for distinguishing between isotopologues. rsc.org

The unlabeled 2-methylbenzaldehyde (C₈H₈O) has a monoisotopic mass of approximately 120.0575 Da.

The labeled compound, 2-Methylbenzaldehyde-1-¹³C (C₇[¹³C]H₈O), has a higher molecular weight of approximately 121.0608 Da. lgcstandards.com

By analyzing the molecular ion region of the mass spectrum, the relative intensities of the peaks corresponding to the unlabeled (M) and labeled (M+1) species can be directly compared. The percentage of isotopic purity is calculated from the ratio of the abundance of the labeled molecule to the total abundance of both labeled and unlabeled molecules.

Table 2: Analytical Methods for Isotopic Purity Assessment

Technique Principle Information Obtained
¹³C NMR Detection of the ¹³C nucleus. Enhanced signal intensity for the labeled carbonyl carbon. Quantitative enrichment level by integration.
¹H NMR Observation of ¹H-¹³C spin-spin coupling. Appearance of satellite peaks for the aldehyde proton. Purity calculated from relative peak integrations.

| Mass Spectrometry | Separation of ions by mass-to-charge ratio. | Distinct molecular ion peaks for labeled (M+1) and unlabeled (M) compounds. Direct measurement of isotopic abundance. |

Optimization of Synthetic Pathways for High Yield and Isotopic Incorporation Efficiency

High-Resolution 13C Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methylbenzaldehyde-1-13C.medchemexpress.comrsc.orgmagritek.comuoi.grchemicalbook.com

13C NMR spectroscopy is a crucial technique for elucidating the carbon framework of organic molecules. bhu.ac.in The low natural abundance of 13C can make signal detection challenging, a limitation that is overcome by isotopic enrichment. magritek.com

The chemical shift in 13C NMR provides information about the electronic environment of a carbon atom. weebly.com In 2-methylbenzaldehyde (B42018), the carbonyl carbon (C=O) signal appears significantly downfield, typically in the 190-200 ppm range, due to the electronegativity of the attached oxygen atom. libretexts.org For the unlabeled 2-methylbenzaldehyde, the reported chemical shift for the carbonyl carbon is approximately 192.83 ppm. rsc.org The introduction of the 13C isotope at this position does not significantly alter the chemical shift value itself, but it dramatically increases the intensity of the signal, making it easily distinguishable.

Isotopic perturbation refers to the changes in the NMR spectrum of a nucleus when a neighboring atom is replaced by one of its isotopes. researchgate.net While the primary effect of 13C labeling is the enhancement of the labeled carbon's signal, subtle secondary isotopic shifts can sometimes be observed on adjacent nuclei, providing further structural information.

Table 1: 13C NMR Chemical Shifts for 2-Methylbenzaldehyde

Carbon AtomChemical Shift (ppm)
Carbonyl-C192.83 rsc.org
C-1 (aromatic)133.66 rsc.org
C-2 (aromatic)140.62 rsc.org
C-3 (aromatic)126.33 rsc.org
C-4 (aromatic)132.05 rsc.org
C-5 (aromatic)131.78 rsc.org
C-6 (aromatic)134.17 rsc.org
Methyl-C19.56 rsc.org

Note: Data is for the unlabeled compound, but the 13C labeled compound is expected to show a significantly enhanced signal for the carbonyl carbon at a similar chemical shift.

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for determining the connectivity between protons and carbons in a molecule. nih.gov

HSQC spectra show correlations between protons and the carbons to which they are directly attached. For 2-methylbenzaldehyde, an HSQC experiment would show a correlation between the aldehydic proton and the carbonyl carbon. The enrichment with 13C at the carbonyl position would make this correlation particularly strong and easy to identify. hmdb.ca

HMBC spectra reveal correlations between protons and carbons that are two or three bonds away. nih.gov In this compound, an HMBC experiment would clearly show correlations between the aldehydic proton and the C-2 and C-6 carbons of the aromatic ring, as well as correlations between the protons of the methyl group and the C-1, C-2, and C-3 carbons. The strong signal from the 13C-labeled carbonyl would also show correlations to nearby protons, confirming its position in the molecule. nmrdb.org

The enhancement from the 13C label significantly improves the signal-to-noise ratio for these correlations, allowing for more rapid and accurate structural elucidation. nih.gov

Spin-spin coupling provides information about the bonding relationships between nuclei. bhu.ac.in With 13C labeling, it becomes possible to observe and measure coupling constants that are otherwise difficult to detect.

1JCH: This represents the coupling between the 13C-labeled carbonyl carbon and its directly attached proton (the aldehydic proton). The magnitude of this one-bond coupling constant is typically large, in the range of 170-200 Hz for aldehydes. iastate.edu

nJCC: These are couplings between the 13C-labeled carbonyl carbon and other carbon atoms in the molecule over multiple bonds. For example, a two-bond coupling (2JCC) would exist between the carbonyl carbon and the C-1 and C-2 carbons of the aromatic ring. A three-bond coupling (3JCC) would exist with the C-6 carbon. The values of these coupling constants depend on factors like bond angles and dihedral angles and can provide detailed conformational information. osti.gov The ability to measure these couplings is greatly enhanced by the isotopic label. researchgate.net

While standard 13C NMR is not inherently quantitative due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), specific experimental conditions can be employed to obtain quantitative data. magritek.com The intense and well-resolved signal from the 13C-labeled carbonyl in this compound makes it an excellent probe for quantitative studies.

For instance, in a reaction where 2-methylbenzaldehyde is a starting material, the disappearance of the signal at ~193 ppm can be monitored over time to determine the reaction rate. magritek.com Similarly, if this compound is a product, its formation can be quantified by the appearance and integration of its characteristic peak. This is particularly useful in complex reaction mixtures where proton NMR signals may overlap. magritek.com

Vibrational Spectroscopy (Infrared and Raman) and Isotopic Shift Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution of a 12C atom with a heavier 13C isotope in the carbonyl group of 2-methylbenzaldehyde leads to a predictable shift in the vibrational frequency of the C=O stretching mode.

The frequency of a vibrational mode is related to the masses of the atoms involved and the force constant of the bond. According to Hooke's Law for a simple diatomic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the two atoms.

When 12C is replaced by 13C in the carbonyl group, the reduced mass of the C=O bond increases. This results in a decrease in the vibrational frequency, causing the C=O stretching band to shift to a lower wavenumber in both the IR and Raman spectra. This isotopic shift provides definitive evidence for the assignment of the carbonyl stretching frequency. wikipedia.org For example, an isotopic shift study on benzaldehyde (B42025) showed a clear shift in the IR bands upon 13C enrichment of the formyl group. rsc.org The typical C=O stretch for an aromatic aldehyde appears around 1700 cm-1. chemicalbook.com

Mass Spectrometry for Isotopic Purity and Fragmentation Pattern Studies of this compound.medchemexpress.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to confirm the incorporation and determine the isotopic purity of the 13C label.

The molecular weight of unlabeled 2-methylbenzaldehyde (C8H8O) is approximately 120.15 g/mol . chemicalbook.com In the mass spectrum, the molecular ion peak ([M]+) would appear at m/z 120. For this compound, the molecular weight is increased by one unit due to the heavier isotope, so the molecular ion peak ([M+1]+) will be observed at m/z 121. The relative intensities of the peaks at m/z 120 and 121 can be used to determine the percentage of 13C incorporation.

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom to form a stable acylium ion ([M-H]+) and the loss of the entire formyl group ([M-CHO]+). nist.gov For this compound, these fragment ions would be observed at different m/z values compared to the unlabeled compound, confirming the location of the isotopic label.

Table 2: Predicted Mass Spectrometry Fragments for Unlabeled and Labeled 2-Methylbenzaldehyde

FragmentUnlabeled m/z13C-labeled m/z
[M]+120121
[M-H]+119120
[M-CHO]+9191
[CHO]+2930

Isotopic Effects on Electronic Spectra

The substitution of an atom with one of its isotopes does not alter the electronic potential energy surface of a molecule, a principle rooted in the Born-Oppenheimer approximation. icm.edu.pl However, the change in nuclear mass influences the vibrational energy levels of the molecule. This phenomenon gives rise to isotopic effects that can be observed in various forms of spectroscopy, including electronic spectroscopy. In the case of 2-Methylbenzaldehyde-1-¹³C, the replacement of the natural abundance ¹²C with a ¹³C atom at the carbonyl position leads to subtle but measurable shifts in its ultraviolet-visible (UV-Vis) absorption spectrum. These shifts, known as isotope shifts, originate from changes in the zero-point vibrational energy (ZPVE) between the ground and excited electronic states.

The electronic spectrum of an aromatic aldehyde like 2-methylbenzaldehyde is primarily characterized by two types of transitions: the n→π* transition, which is formally forbidden and of weak intensity, and the π→π* transition, which is allowed and exhibits strong intensity. uou.ac.in The labeling at the carbonyl carbon specifically impacts vibrational modes involving this atom, most notably the C=O stretching vibration.

Detailed research on the closely related ¹³CHO-benzaldehyde reveals a significant shift in the carbonyl stretching frequency upon isotopic substitution. This change in vibrational frequency is the fundamental cause of the isotopic effect on the electronic spectrum. The heavier ¹³C isotope leads to a lower vibrational frequency for the C=O bond compared to the ¹²C=O bond.

This difference in ground-state vibrational frequency directly leads to a difference in the zero-point energy. The ZPVE is lower for the heavier ¹³C-isotopologue. When the molecule absorbs a photon and is promoted to an electronic excited state (S₁), the geometry and bonding change. For the n→π* transition, an electron from a non-bonding orbital on the oxygen is promoted to the antibonding π* orbital of the carbonyl group. This weakens the C=O bond, resulting in a lower vibrational frequency in the excited state compared to the ground state.

The observed isotope shift in the electronic spectrum is the difference between the ZPVE change in the ground state (ΔZPVE) and the ZPVE change in the excited state (ΔZPVE').

**ΔE_shift = ΔZPVE(S₀) - ΔZPVE'(S₁) **

Because the C=O bond is weaker in the n→π* excited state, the frequency difference between the ¹²C=O and ¹³C=O vibrations is smaller than in the ground state. Consequently, the change in ZPVE upon isotopic substitution is also smaller in the excited state than in the ground state (ΔZPVE' < ΔZPVE). This typically results in a small shift of the spectral lines to a higher frequency (a "blue shift") for the ¹³C-labeled compound compared to the unlabeled one.

While direct experimental data for the electronic spectrum of 2-Methylbenzaldehyde-1-¹³C is not widely published, the principles derived from studies on benzaldehyde and the theory of electronic spectra provide a robust framework for predicting these effects. icm.edu.pl The analysis of such subtle isotopic shifts in electronic spectra can provide detailed insights into the vibrational structure and potential energy surfaces of molecules in their excited states.

Mechanistic Investigations Utilizing 2 Methylbenzaldehyde 1 13c As a Tracer

Elucidation of Reaction Pathways and Intermediate Formation in Aldehyde Transformations

The ¹³C-labeled carbonyl group in 2-Methylbenzaldehyde-1-¹³C acts as a spectroscopic handle, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, to map its journey from reactant to product. acs.orgnih.gov

Nucleophilic addition is a fundamental reaction of aldehydes, where the electrophilic carbonyl carbon is attacked by a nucleophile. masterorganicchemistry.comlibretexts.org Employing 2-Methylbenzaldehyde-1-¹³C allows chemists to precisely follow this carbon atom. In a typical nucleophilic addition, the hybridization of the labeled carbon changes from sp² to sp³, resulting in a significant upfield shift in its ¹³C NMR signal. libretexts.org

For instance, in the acid-catalyzed acetalization of 2-methylbenzaldehyde (B42018) with methanol (B129727), the ¹³C label would first be observed in the hemiacetal intermediate and subsequently in the final acetal (B89532) product. researchgate.net Computational studies on the acetalization of 2-methylbenzaldehyde have mapped the energy profile of such reactions, identifying the most probable intermediates. researchgate.net Isotopic labeling provides experimental validation for these proposed pathways.

Similarly, in condensation reactions like the aldol (B89426) condensation, which can be a step in the formation of methylbenzaldehydes from smaller molecules like acetaldehyde, the ¹³C label is crucial. wordpress.comacs.org It allows for the differentiation between potential reaction routes, such as identifying which carbonyl carbon becomes the β-hydroxy carbon in the aldol adduct.

Table 1: Illustrative ¹³C NMR Chemical Shift Changes in Nucleophilic Addition to 2-Methylbenzaldehyde-1-¹³C

Compound/IntermediateLabeled Carbon EnvironmentHybridizationTypical ¹³C Chemical Shift (ppm)
2-Methylbenzaldehyde-1-¹³CAldehyde (C=O)sp²~192
Tetrahedral Alkoxide IntermediateAlkoxide (C-O⁻)sp³~80-90
Final Alcohol Product (after reduction)Carbinol (C-OH)sp³~70-80

Note: Chemical shifts are approximate and can vary based on solvent and other structural features.

In more complex reactions, the initial position of the isotopic label may change, a phenomenon known as isotopic scrambling. The detection of scrambling provides powerful evidence for previously unsuspected mechanistic features, such as the formation of symmetric intermediates, reversible reaction steps, or competing reaction pathways. acs.orgnih.govresearchgate.net

For example, if a reaction involving 2-Methylbenzaldehyde-1-¹³C were to proceed through a transient, symmetric intermediate, the ¹³C label could potentially be distributed over multiple positions in the product. In a study involving benzaldehyde-α-¹³C, isotopic scrambling was observed and attributed to a competing, unproductive pathway involving a cyclic 1,3-oxazetidine (B3055997) intermediate. acs.orgnih.gov This intermediate allows for metathetical exchange of carbonyl groups, leading to scrambling of the label. acs.orgnih.gov Observing such scrambling in a reaction with 2-Methylbenzaldehyde-1-¹³C would compel a revision of any simple, linear mechanistic proposal and point toward more intricate, interconnected pathways. researchgate.net

Isotopically labeled aldehydes are instrumental in clarifying the mechanisms of classic named reactions.

Perkin Reaction: The Perkin reaction condenses an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated carboxylic acid. byjus.comwikipedia.orgpw.live The accepted mechanism involves the anhydride carbanion attacking the aldehyde's carbonyl carbon. byjus.com Using 2-Methylbenzaldehyde-1-¹³C, the label would be located at the carbonyl carbon that is attacked. Following condensation and subsequent hydrolysis, this labeled carbon would become the carboxylic acid carbon in the resulting 2-methylcinnamic acid derivative. This provides direct proof of the carbonyl carbon's transformation and rules out alternative mechanisms where it might be eliminated. While some studies have used ¹³C-labeled acetic anhydride, labeling the aldehyde provides complementary and definitive evidence from the other key reactant's perspective. fu-berlin.de

Aldol-Tishchenko Reaction: This is a tandem reaction combining an aldol addition with a Tishchenko reaction. wikipedia.orgrsc.org An enolate first adds to an aldehyde (the aldol step), and the resulting alkoxide intermediate reacts with a second aldehyde molecule. An intramolecular hydride transfer then yields a 1,3-diol monoester (the Tishchenko step). wikipedia.orgnih.gov When 2-Methylbenzaldehyde-1-¹³C is used as the aldehyde reactant, the label allows for the tracking of the carbonyl carbon through both stages. In the aldol adduct, the label would be on the newly formed stereocenter bearing the hydroxyl group. In the final ester product, this same carbon atom would be part of the alcohol-derived portion of the ester, confirming the proposed sequence of events.

Kinetic Isotope Effects (KIE) and Reaction Rate Determinations

The rate of a reaction can change when an atom is replaced by one of its heavier isotopes. wikipedia.org This phenomenon, the Kinetic Isotope Effect (KIE), is a sensitive probe of bond breaking and bond formation in the rate-determining step of a reaction. nih.govillinois.edu

A KIE is expressed as the ratio of the rate constant for the lighter isotope (k₁₂) to that of the heavier isotope (k₁₃). For carbon, these effects are much smaller than for hydrogen, typically in the range of 1.02–1.05, but modern NMR and mass spectrometry techniques allow for their precise measurement even at natural abundance. wikipedia.orgnih.govharvard.edu

Primary ¹³C KIE: A primary KIE is observed when the bond to the isotopic carbon is cleaved or formed in the rate-determining step. nih.gov For a reaction of 2-Methylbenzaldehyde-1-¹³C where the C=O bond is broken in the slow step, a normal KIE (k₁₂/k₁₃ > 1) is expected.

Secondary ¹³C KIE: A secondary KIE arises when the bonding to the isotopic carbon changes, but the bond itself is not broken in the rate-determining step. wikipedia.org The most common cause is a change in hybridization. For example, if the rate-determining step involves the attack on the carbonyl carbon of 2-Methylbenzaldehyde-1-¹³C, changing its hybridization from sp² to sp³, a small, normal KIE is typically observed. Conversely, a change from sp³ to sp² would result in an inverse KIE (k₁₂/k₁₃ < 1).

Table 2: Expected ¹³C Kinetic Isotope Effects for Reactions of 2-Methylbenzaldehyde-1-¹³C

Reaction TypeNature of Rate-Determining StepExpected KIE TypeTypical k₁₂/k₁₃ Value
DecarbonylationCleavage of the C-C(HO) bondPrimary> 1.03
Nucleophilic AdditionAttack on carbonyl C (sp² → sp³)Secondary1.00 - 1.02
Oxidation (e.g., to carboxylate)Hydride abstraction from C-H bondSecondary~1.00

The small magnitude of ¹³C KIEs makes their interpretation challenging without theoretical support. Modern computational chemistry, particularly Density Functional Theory (DFT), is a crucial partner to experimental KIE studies. nih.govresearchgate.netdigitellinc.com

The process involves:

Proposing Transition States: For a given reaction, plausible transition state (TS) structures are proposed for different potential mechanisms.

Calculating Vibrational Frequencies: DFT calculations are used to determine the vibrational frequencies for the two isotopologues (¹²C and ¹³C) in the ground state and at the transition state.

Predicting KIEs: The KIE is calculated from the zero-point energies and other vibrational contributions of the isotopologues.

Comparing with Experiment: The calculated KIEs for different mechanistic models are compared with the experimentally measured value. nih.gov A strong match provides powerful support for a particular mechanism. For example, computational modeling can help distinguish between concerted (Sₙ2-like) and stepwise (Sₙ1-like) pathways, which are predicted to have different KIEs. nih.gov

In the context of 2-Methylbenzaldehyde-1-¹³C, this combined experimental and computational approach could definitively distinguish between different mechanisms for its condensation or oxidation reactions. researchgate.net

Isotope Effects on Chemical Shifts as Indicators of Hydrogen Bonding and Molecular Interactions

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. Isotopic substitution can induce small but measurable changes in chemical shifts, known as isotope effects, which provide valuable information about molecular structure and non-covalent interactions such as hydrogen bonding. huji.ac.ilnih.gov While deuterium (B1214612) is the most commonly used isotope for such studies due to its large mass difference with protium, heavy atom isotope effects, such as those from ¹³C, are also instrumental. researchgate.nethuji.ac.il

When 2-Methylbenzaldehyde-1-¹³C participates in hydrogen bonding, for instance with a solvent molecule or another solute, the electron density around the ¹³C-labeled carbonyl carbon is perturbed. This perturbation alters the magnetic shielding of the nucleus, leading to a change in its chemical shift. The magnitude and direction of this isotope effect on the chemical shift can be correlated with the strength and geometry of the hydrogen bond. nih.govrsc.org

Research on various ¹³C-carbonyl substituted benzenes has shown that both ¹³C isotope effects and carbon-carbon coupling constants (ⁿJ(C, C)) are dependent on the solvent, reflecting the influence of molecular interactions. tandfonline.com Studies on substituted benzaldehydes and acetophenones have demonstrated that intermolecular hydrogen bonding can cause deviations from expected chemical shift additivity on the order of 2 ppm. researchgate.net For 2-Methylbenzaldehyde-1-¹³C, the ¹³C label at the carbonyl carbon acts as a direct probe. The chemical shift of this specific carbon would be monitored in different solvent environments or in the presence of hydrogen-bonding partners.

For example, in a non-hydrogen-bonding solvent like cyclohexane, the ¹³C chemical shift of the carbonyl carbon would serve as a baseline. Upon changing to a hydrogen-bond-donating solvent like methanol, a downfield shift (to a higher ppm value) would be expected, indicative of the formation of a hydrogen bond between the methanol hydroxyl group and the aldehyde's carbonyl oxygen. This interaction withdraws electron density from the carbonyl group, deshielding the ¹³C nucleus. The magnitude of this shift provides a quantitative measure of the interaction.

Table 1: Illustrative Isotope Effects on the ¹³C Chemical Shift of the Carbonyl Carbon in 2-Methylbenzaldehyde-1-¹³C upon Hydrogen Bonding

Interacting Molecule/SolventType of InteractionExpected Change in ¹³C Chemical Shift (Δδ in ppm) of C1
Cyclohexane (Reference)Van der Waals0
MethanolIntermolecular H-Bond+1.5 to +2.5
PhenolStronger Intermolecular H-Bond+2.5 to +4.0
Intramolecular H-bond (e.g., in a derivative)Intramolecular H-Bond+3.0 to +6.0 researchgate.net

Note: This table is illustrative, based on typical shifts observed for similar compounds. Actual values would be determined experimentally.

By systematically studying these shifts, researchers can map the hydrogen-bonding potential of the molecule and understand how molecular interactions influence its behavior and reactivity.

Photochemical Reactions Involving 2-Methylbenzaldehyde and Isotopic Tracing

2-Methylbenzaldehyde is known to undergo characteristic photochemical reactions. acs.org Upon irradiation with UV light, it can form a highly reactive intermediate known as a photoenol (specifically, an o-quinodimethane). rsc.orgacs.org This process involves the intramolecular abstraction of a hydrogen atom from the ortho-methyl group by the excited carbonyl group, followed by tautomerization. The resulting photoenol is a transient species that can be trapped by various dienophiles in a Diels-Alder cycloaddition reaction, leading to the formation of complex polycyclic structures. rsc.orgresearchgate.net

The use of 2-Methylbenzaldehyde-1-¹³C is invaluable for tracing the fate of the original aldehyde carbon throughout this multi-step photochemical transformation. The ¹³C label acts as an unambiguous marker, confirming the proposed reaction pathway and allowing for the precise structural assignment of the final products. aalto.fi

The general mechanism is as follows:

Photoexcitation: 2-Methylbenzaldehyde absorbs a photon, promoting it to an electronically excited state.

Photoenolization: The excited molecule undergoes an intramolecular hydrogen transfer to form the E-photoenol.

Diels-Alder Cycloaddition: The photoenol reacts with a dienophile (e.g., maleic anhydride) to form a cycloadduct.

Isotopic tracing with 2-Methylbenzaldehyde-1-¹³C would confirm that the labeled carbon, initially part of the aldehyde group (C=O), becomes an sp²-hybridized carbon in the enol's exocyclic double bond (=C-OH). Subsequently, in the Diels-Alder adduct, this labeled carbon is incorporated into the newly formed six-membered ring as an sp³-hybridized carbon bearing a hydroxyl group. Isotopic exchange experiments have been used to reveal that such photoenolization processes can proceed via the triplet excited state. researchgate.net

Table 2: Tracing the ¹³C Label in the Photochemical Reaction of 2-Methylbenzaldehyde-1-¹³C with Maleic Anhydride

StageCompoundPosition of ¹³C Label
Reactant2-Methylbenzaldehyde-1-¹³CAldehyde Carbonyl (C1)
Intermediate(E)-6-Methylene-cyclohexa-2,4-dienolExocyclic Methylene Carbon (=CH-OH)
ProductDiels-Alder Adduct rsc.orgHydroxyl-bearing Carbon in the new ring

This tracing methodology provides definitive evidence for the reaction mechanism, which would be difficult to obtain by other means. It helps to distinguish between potential isomeric products and solidifies the understanding of the rearrangement and bond-formation processes occurring at the molecular level. Recent studies on the asymmetric photoenolization/Diels-Alder reaction of 2-methylbenzaldehydes further highlight the importance of understanding these complex transformations to create chiral polycyclic structures. acs.org

Applications of 2 Methylbenzaldehyde 1 13c in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Labeled Organic Molecules

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a vast array of carbon-carbon bond-forming reactions. When this group is labeled, as in 2-Methylbenzaldehyde-1-¹³C, it becomes a tracer that can be followed into the final product. This enables the synthesis of intricate molecules with a specific, detectable tag, which is invaluable for a variety of research applications. symeres.com

Heterocyclic compounds are central to medicinal chemistry, materials science, and natural product chemistry. Aldehydes are key starting materials for constructing many heterocyclic rings. rsc.org 2-Methylbenzaldehyde-1-¹³C can be used to introduce a ¹³C label into specific positions within these ring systems, facilitating structural elucidation by NMR spectroscopy or quantification by mass spectrometry.

A notable example is the Rothemund condensation. 2-Methylbenzaldehyde (B42018) is known to react with pyrrole (B145914) in the presence of a Lewis acid to produce atropoisomers of tetrakis(o-tolyl)porphyrin, a complex heterocyclic molecule. wikipedia.org The use of 2-Methylbenzaldehyde-1-¹³C in this synthesis would yield a porphyrin labeled at the meso-positions, providing a powerful probe for studying the electronic properties and binding interactions of these important macrocycles. Other synthetic strategies, such as the Horner-Wadsworth-Emmons reaction, can utilize labeled benzaldehydes to construct complex acyclic precursors that can be subsequently cyclized into labeled heterocyclic systems. msu.edu

Potential Labeled HeterocycleSynthetic ApproachApplication of ¹³C Label
Tetrakis(o-tolyl)porphyrin-¹³C₄Rothemund CondensationProbing aromaticity and binding in porphyrin-based materials.
Labeled QuinolinesFriedländer AnnulationMechanistic studies of quinoline (B57606) synthesis and metabolism.
Labeled DihydropyrimidinesBiginelli ReactionTracing the metabolic fate of dihydropyrimidine-based drugs.
Labeled ThiazolesHantzsch Thiazole SynthesisElucidating reaction pathways and identifying intermediates.

Many biologically active natural products and pharmaceutical drugs contain structural motifs derived from benzaldehyde (B42025). researchgate.net Synthesizing these molecules with a ¹³C label allows for detailed investigation of their mode of action, metabolism, and distribution in biological systems. 2-Methylbenzaldehyde-1-¹³C is an ideal precursor for creating labeled analogs of natural products that feature a tolyl group or can be constructed from an aldehyde intermediate.

For instance, labeled benzoyl chlorides, which can be synthesized by the oxidation of the corresponding benzaldehyde, are used as reagents in the semi-synthesis of labeled natural product derivatives, such as opiate alkaloids. mdpi.com Furthermore, general strategies for synthesizing complex labeled polyaromatic compounds often rely on the availability of simple, isotopically enriched starting materials like labeled benzaldehydes. nih.gov

Natural Product ClassRationale for using 2-Methylbenzaldehyde-1-¹³CResearch Application
PolyketidesCan be incorporated via aldol (B89426) or related condensation reactions to build up the carbon skeleton.Elucidating biosynthetic pathways and enzyme mechanisms.
AlkaloidsCan serve as a precursor for benzylisoquinoline and related alkaloid backbones.Studying metabolism and receptor binding of alkaloid-based drugs.
Flavonoids & StilbenoidsThe benzaldehyde unit can be used to construct the B-ring of the flavonoid scaffold.Tracing the environmental fate and dietary uptake of polyphenols.

In materials science, stable isotope labeling is a growing field that enables researchers to gain unprecedented insight into the structure and dynamics of polymers. By incorporating a monomer with a ¹³C label, such as a polymerizable derivative of 2-Methylbenzaldehyde-1-¹³C, into a polymer chain, a specific site is tagged for analysis.

This specific labeling allows researchers to use techniques like solid-state NMR spectroscopy and mass spectrometry to track processes with molecular precision. researchgate.net For example, the fate of the labeled monomer unit can be followed during polymer degradation, providing crucial information about the stability and breakdown mechanisms of the material. It also allows for the study of molecular dynamics, chain mobility, and interactions at polymer surfaces or interfaces.

Role in Biosynthesis Studies as a Labeled Precursor (e.g., plant secondary metabolism related to benzaldehydes)

Understanding how organisms produce complex molecules is a fundamental goal of biochemistry. A powerful method for elucidating these biosynthetic pathways is to feed an organism a potential precursor that has been labeled with a stable isotope. researchgate.netnih.gov The organism's metabolic machinery then incorporates this labeled precursor into downstream products, and the position of the label in the final molecules can be detected by NMR or mass spectrometry. nih.gov

Benzaldehydes are primary metabolites found in a wide range of living organisms, from plants and fungi to humans. hmdb.ca 2-Methylbenzaldehyde-1-¹³C is therefore a valuable probe for investigating the biosynthesis of related aromatic compounds. A compelling example is the study of the biosynthesis of 2-hydroxy-6-methyl-benzaldehyde, a defensive compound in mites. By feeding the mites various ¹³C-labeled precursors, researchers can trace the origin of the carbon atoms in the final product and map the metabolic pathway. nih.gov This technique, often part of a broader approach called metabolic flux analysis, provides a quantitative picture of the flow of carbon through the intricate network of cellular metabolism. researchgate.netnih.gov

Analytical TechniqueInformation Gained from ¹³C-Labeling
Mass Spectrometry (MS)Determines the degree of isotope incorporation and helps identify all metabolites derived from the precursor. nih.govosti.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermines the exact position of the ¹³C label within the metabolite's structure, revealing bond formations/cleavages. nih.gov
Liquid Chromatography-MS (LC-MS)Separates complex mixtures of metabolites before MS analysis, allowing for the tracking of the label in numerous compounds simultaneously. nih.gov
Metabolic Flux Analysis (MFA)Quantifies the rate of metabolic reactions and the flow of carbon through different pathways. researchgate.netnih.gov

Development of New Synthetic Methodologies Tracked by 13C Labeling

Beyond its use as a building block, 2-Methylbenzaldehyde-1-¹³C is a critical tool for the development of new chemical reactions. When chemists propose a mechanism for a new transformation, isotopic labeling provides a way to test their hypothesis experimentally. symeres.com By tracking the position of the ¹³C label from the starting material to the product, they can confirm or refute proposed reaction intermediates and pathways.

For example, in studying the mechanism of aldehyde oxidation or C-H functionalization, a key question is often which C-H bond is broken in the rate-determining step of the reaction. Using a labeled aldehyde allows for kinetic isotope effect studies, and the position of the label in the product definitively shows the fate of the aldehyde carbon. rsc.org Mechanistic studies using ¹³C-labeled aldehydes have been crucial in understanding a wide range of reactions, including those catalyzed by transition metals and organocatalysts. rsc.orgchemrxiv.org These investigations are fundamental to advancing the field of organic synthesis, leading to the development of more efficient, selective, and predictable chemical reactions.

Reaction TypeMechanistic QuestionHow ¹³C Labeling Provides Insight
Catalytic OxidationDoes the aldehyde carbon remain in the product or is it lost via decarbonylation?Following the ¹³C label confirms the carbon's fate. rsc.org
C-H FunctionalizationWhich atom attacks the aldehyde carbon?The final position of the label reveals the new bond formed at the carbonyl carbon.
N-Heterocyclic Carbene (NHC) CatalysisDoes the reaction proceed via a Breslow intermediate?Trapping experiments and NMR analysis of the product distribution can confirm the intermediate's role. chemrxiv.org
Rearrangement ReactionsWhich group migrates during the reaction?The location of the ¹³C label in the rearranged product skeleton maps the pathway of the rearrangement.

Theoretical and Computational Studies on 2 Methylbenzaldehyde 1 13c

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) is a predominant computational method used to determine the optimized geometry and conformational preferences of molecules. For 2-methylbenzaldehyde (B42018), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. iucr.orgiucr.org These calculations are foundational for understanding the molecule's stability and reactivity.

The primary conformational question in 2-methylbenzaldehyde relates to the relative orientation of the aldehyde (-CHO) group and the methyl (-CH₃) group with respect to the benzene (B151609) ring. DFT calculations can determine the most stable conformer by comparing the energies of different rotational isomers. The planarity of the benzaldehyde (B42025) moiety is often a focus, as the conjugation between the carbonyl group and the aromatic ring influences the electronic structure. iucr.orgnih.gov The presence of the ortho-methyl group introduces steric hindrance, which can cause the aldehyde group to twist slightly out of the plane of the benzene ring. DFT calculations can precisely quantify this dihedral angle and the associated energy penalty.

Geometry optimization in the gas phase is a standard starting point, providing the structure of an isolated molecule. iucr.org Theoretical results for bond lengths and angles from DFT calculations are generally in good agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. nih.goviucr.org For instance, in related Schiff base derivatives of 2-hydroxy-5-methylbenzaldehyde, calculated bond lengths have been shown to compare favorably with X-ray diffraction data. nih.gov The introduction of the ¹³C isotope at the carbonyl position does not significantly alter the calculated geometric parameters, as the electronic potential energy surface is unaffected by the change in nuclear mass.

Table 1: Representative Theoretical vs. Experimental Bond Lengths for a Related Schiff Base Data derived from studies on similar benzaldehyde derivatives to illustrate typical agreement between theory and experiment.

BondTheoretical (DFT/B3LYP) Bond Length (Å)Experimental (X-ray) Bond Length (Å)Reference
C=N1.2911.2795 nih.gov
C-O1.3671.3503 nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra for structure validation. The ¹³C labeling in 2-Methylbenzaldehyde-1-¹³C makes ¹³C NMR spectroscopy a particularly powerful tool for analysis.

The chemical shift of the carbonyl carbon is highly sensitive to its electronic environment. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.net By calculating the ¹³C chemical shift for 2-Methylbenzaldehyde-1-¹³C, researchers can compare the predicted value with the experimental spectrum. walisongo.ac.id Deviations between calculated and experimental values can often be explained by solvent effects or the specific level of theory used. researchgate.net For substituted benzaldehydes, the chemical shift of the carbonyl carbon can be predicted by considering the additive effects of different substituents. researchgate.net

Vibrational spectroscopy (FT-IR and Raman) is another area where computational predictions are valuable. DFT calculations can compute the harmonic vibrational frequencies of the molecule. researchgate.net While the ¹³C isotope has a relatively small effect on most vibrational frequencies compared to deuterium (B1214612) labeling, it does cause a predictable shift in modes involving the C=O stretch. libretexts.org This isotopic shift can be precisely calculated and compared with high-resolution experimental IR spectra to confirm band assignments. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data Illustrative data based on typical findings for related aromatic aldehydes.

Spectroscopic ParameterTypical Experimental ValueTypical Calculated Value (Method)Key InsightsReference
¹³C NMR Chemical Shift (C=O)~192 ppm~190-195 ppm (GIAO/DFT)Confirms electronic environment of the carbonyl group. researchgate.netsavemyexams.com
FT-IR C=O Stretch (¹²C)~1700 cm⁻¹Scaled ~1700 cm⁻¹ (DFT/B3LYP)The ¹³C=O stretch is predicted to be at a lower frequency due to the heavier isotope.
FT-IR C=O Stretch (¹³C)Lower than ¹²C=OCalculated isotopic shift of ~40 cm⁻¹The mass effect of ¹³C causes a discernible frequency shift. libretexts.org

Computational Modeling of Reaction Mechanisms Involving Labeled Carbonyl Groups

The ¹³C isotope in the carbonyl group of 2-Methylbenzaldehyde-1-¹³C serves as an ideal tracer for elucidating reaction mechanisms using computational modeling. DFT calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. researchgate.netrsc.org

For example, in the acetalization reaction of 2-methylbenzaldehyde with methanol (B129727), computational studies can determine the energy profile for the proposed multi-step mechanism. researchgate.net This involves protonation of the carbonyl oxygen, nucleophilic attack by methanol to form a hemiacetal, further protonation, and elimination of water followed by a second methanol attack. researchgate.netsmolecule.com By calculating the activation energy for each step, the rate-determining step can be identified. rsc.org The ¹³C label allows for the unambiguous tracking of the original carbonyl carbon throughout this process.

Similarly, in reactions like chloroboration, DFT calculations can model the interaction of BCl₃ with the carbonyl group. rsc.org These studies show the formation of a coordinated complex, followed by the migration of a chloride ion to the carbonyl carbon. The calculations provide the free energies of intermediates and transition states, explaining the reaction's feasibility. rsc.org The use of isotopic labeling in computational studies is crucial for understanding kinetic isotope effects (KIEs) and confirming the movement of specific atoms in complex rearrangements or catalytic cycles. tudelft.nlacs.org

Table 3: Calculated Activation Free Energies for a Modeled Reaction Illustrative data for the chloroboration of 2-methylbenzaldehyde with BCl₃.

Reaction StepDescriptionCalculated Activation Free Energy (kcal/mol)Reference
Complex FormationCoordination of BCl₃ to carbonyl oxygen-3.3 (Free Energy of Complex) rsc.org
Chloride MigrationFormation of the borylated product via a transition state2.3 rsc.org

Isotopic Effect Calculations on Vibrational Frequencies and Thermodynamic Properties

The substitution of ¹²C with ¹³C at the carbonyl position introduces a change in mass that, while subtle, has calculable effects on the molecule's vibrational frequencies and thermodynamic properties. These isotopic effects can be accurately predicted using computational methods.

The vibrational frequency of a bond is dependent on the force constant of the bond and the reduced mass of the atoms involved. libretexts.org Changing ¹²C to ¹³C increases the reduced mass of the C=O bond, which leads to a decrease in the frequency of the C=O stretching vibration. DFT calculations can predict the magnitude of this isotopic shift, which serves as a valuable spectroscopic signature. libretexts.orgresearchgate.net This effect extends, to a lesser degree, to other vibrational modes coupled to the C=O stretch. libretexts.org

Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can also be calculated. researchgate.netosti.gov These properties are determined from the vibrational frequencies and other molecular parameters obtained from DFT calculations. Isotopic substitution affects the vibrational component of these thermodynamic quantities. For example, the heavier ¹³C isotopologue will have slightly lower zero-point vibrational energy (ZPVE) and different vibrational partition functions, leading to small but predictable differences in enthalpy and entropy compared to the unlabeled molecule. researchgate.net While often small, these calculated isotopic effects on thermodynamic properties are critical for understanding and predicting kinetic isotope effects (KIEs) in reactions where bond breaking or formation at the carbonyl carbon is part of the rate-determining step. tudelft.nl

Table 4: Calculated Isotopic Effects on Molecular Properties Illustrative data showing the predicted impact of ¹³C substitution.

PropertyEffect of ¹³C SubstitutionComputational InsightReference
Vibrational Frequency (C=O stretch)DecreaseThe shift is proportional to the change in reduced mass. libretexts.org
Zero-Point Vibrational Energy (ZPVE)DecreaseHeavier isotopes have lower vibrational energy levels. researchgate.net
Standard Entropy (S)Slight IncreaseThe mass component of entropy increases, typically outweighing small changes in the vibrational component. researchgate.netosti.gov
Gibbs Free Energy (G)Slight ChangeThe net effect depends on the balance between enthalpy and entropy changes (ΔG = ΔH - TΔS). researchgate.net

Future Research Directions and Emerging Methodologies

Advancements in Micro-Scale Synthesis and Automation of Isotopic Compounds

The synthesis of isotopically labeled compounds like 2-Methylbenzaldehyde-1-13C is undergoing a significant transformation, driven by the adoption of micro-scale and automated technologies. These approaches offer substantial benefits over traditional batch synthesis, including reduced reagent consumption, enhanced safety, and improved reaction control and reproducibility.

Microfluidic reactors, for instance, provide a platform for performing chemical syntheses in extremely small volumes, which is particularly advantageous when working with expensive isotopically labeled precursors. scholaris.ca The high surface-area-to-volume ratio in these micro-reactors facilitates rapid heat and mass transfer, leading to faster reaction times and potentially higher yields. While specific data for the micro-scale synthesis of this compound is not yet widely published, the principles have been demonstrated for other labeled compounds.

Automation is another key driver of innovation in this field. Automated synthesis modules can perform multi-step reactions with high precision, minimizing manual intervention and the risk of human error. dntb.gov.uaacs.org For the synthesis of labeled aldehydes, automated liquid handling systems can precisely dispense reagents and control reaction parameters such as temperature and time, leading to consistent product quality. jove.com The integration of purification steps, such as solid-phase extraction, into automated workflows further streamlines the production of pure this compound. researchgate.net

Table 1: Comparison of Conventional vs. Emerging Synthesis Methodologies for Isotopically Labeled Aldehydes

ParameterConventional Batch SynthesisMicro-Scale/Automated Synthesis
Reagent Volume Milliliters to LitersMicroliters to Milliliters
Reaction Time Hours to DaysMinutes to Hours
Heat & Mass Transfer Often inefficientHighly efficient
Reproducibility VariableHigh
Safety Higher risk with hazardous reagentsEnhanced safety due to small volumes
Cost-Effectiveness Can be high due to reagent wasteImproved due to minimal reagent use

This table presents a generalized comparison based on established principles of micro-scale and automated synthesis.

Integration of this compound in Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift in the production of fine chemicals, including isotopically labeled compounds. polimi.it The integration of the synthesis of this compound into flow chemistry systems offers numerous advantages, such as enhanced reaction efficiency, scalability, and the potential for in-line analysis and purification. researchgate.netsci-hub.se

In a typical flow setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over reaction parameters, leading to higher yields and purities compared to batch processes. For instance, the formylation of aryl compounds to produce aldehydes has been successfully demonstrated in flow reactors. google.com While specific studies on the continuous-flow synthesis of this compound are emerging, related processes for similar aldehydes have shown significant improvements in conversion rates and selectivity.

The coupling of automated synthesis platforms with flow reactors enables the on-demand production of this compound. This is particularly valuable for applications requiring freshly prepared labeled compounds, such as in preclinical imaging. Automated systems can manage the entire workflow, from reagent preparation to the final purified product, ensuring high consistency and minimizing the need for manual handling of potentially hazardous materials. researchgate.net

Table 2: Illustrative Parameters for Flow Synthesis of an Aromatic Aldehyde

ParameterValue
Reactor Type Packed-bed microreactor
Catalyst Immobilized palladium complex
Substrate Corresponding 13C-labeled toluene (B28343) derivative
Reagents Carbon monoxide, hydrogen
Temperature 100-150 °C
Pressure 10-20 bar
Residence Time 10-30 minutes
Yield >90% (illustrative)

This table provides representative parameters for the continuous-flow synthesis of an aromatic aldehyde, based on published methodologies for similar compounds.

Novel Spectroscopic Techniques for Enhanced Detection and Analysis of 13C-Labeled Species

The detection and analysis of 13C-labeled compounds are being revolutionized by novel spectroscopic techniques that offer unprecedented sensitivity and resolution. For this compound, these advancements are crucial for its application in complex biological and material systems.

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone for the analysis of 13C-labeled molecules, has seen significant progress. symeres.com The development of specialized 13C-optimized probes and hyperpolarization techniques can enhance the 13C signal by several orders of magnitude, overcoming the inherent low sensitivity of the 13C nucleus. nih.govacs.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide detailed information about the connectivity of atoms within the molecule, confirming the position of the 13C label in this compound. nih.govhmdb.ca

Mass spectrometry (MS) is another powerful tool for analyzing isotopically labeled compounds. symeres.com High-resolution mass spectrometry can easily distinguish between the labeled and unlabeled forms of 2-methylbenzaldehyde (B42018), and tandem MS (MS/MS) can provide structural information through fragmentation analysis. nih.gov The coupling of gas chromatography (GC) or liquid chromatography (LC) with MS allows for the separation and sensitive detection of this compound in complex mixtures.

Table 3: Advanced Spectroscopic Methods for the Analysis of 13C-Labeled Aldehydes

TechniqueInformation ProvidedPotential Advantage for this compound
Hyperpolarized 13C NMR Dramatically enhanced signal intensity.Enables real-time tracking in biological systems with low concentrations.
2D NMR (HSQC, HMBC) Correlation between 1H and 13C nuclei.Unambiguous confirmation of the 13C label position and molecular structure.
GC-MS/MS Separation, mass-to-charge ratio, and fragmentation pattern.Sensitive detection and structural confirmation in complex mixtures.
LC-MS Separation and mass-to-charge ratio of non-volatile derivatives.Analysis of reaction products of this compound.

This table outlines the application of advanced spectroscopic techniques for the analysis of 13C-labeled compounds.

Potential for Broader Application in Materials Science and Pre-clinical Biomedical Imaging Research (excluding clinical human trials)

The unique properties of this compound open up exciting possibilities for its use in materials science and preclinical biomedical imaging. The presence of the stable isotope provides a non-radioactive tag that can be tracked and quantified in various applications.

In materials science, 13C-labeled compounds are valuable for studying the structure and dynamics of polymers. alfa-chemistry.com By incorporating this compound into a polymer chain, researchers can use solid-state NMR to probe the local environment of the labeled carbon, providing insights into polymer curing, degradation, and molecular motion. researchgate.net This information is critical for designing new materials with tailored properties. The introduction of a stable 13C-label into polymeric materials can also aid in tracking the decomposition of these materials and the integration of their byproducts into the environment.

In preclinical biomedical imaging, hyperpolarized 13C MRI is an emerging modality that allows for the real-time, in vivo visualization of metabolic processes. nih.gov By hyperpolarizing this compound, its MRI signal can be increased by over 10,000-fold, enabling the tracking of its conversion into other molecules in real-time within a living organism. contaminantdb.ca This could be used, for example, to probe the activity of specific enzymes that metabolize aldehydes, offering a non-invasive window into cellular metabolism in diseases such as cancer or neurodegenerative disorders. nih.govismrm.org While the application of hyperpolarized this compound is still in the exploratory phase, it holds significant promise for future diagnostic and research applications. The use of 13C-enriched nanodiamonds is also being explored for future magnetic resonance imaging applications. mpg.de

Synergistic Approaches Combining Isotopic Labeling with Advanced Spectroscopic and Computational Tools

The full potential of isotopic labeling with compounds like this compound is realized when combined with advanced spectroscopic and computational tools. This synergistic approach allows for a more comprehensive understanding of complex systems, from cellular metabolism to intricate chemical reactions.

Metabolic flux analysis (MFA) is a powerful technique that uses 13C-labeled substrates to quantify the rates of metabolic reactions within a cell. wikipedia.orgresearchgate.net By introducing this compound or a precursor into a biological system, researchers can track the flow of the 13C atom through various metabolic pathways using MS and NMR. nih.gov Computational models are then used to analyze the labeling patterns and calculate the metabolic fluxes, providing a detailed map of cellular metabolism. nih.govnih.gov This can be particularly insightful for understanding how metabolic pathways are altered in disease states or in response to drug treatment. royalsocietypublishing.org

Computational chemistry plays a vital role in interpreting spectroscopic data. numberanalytics.com For instance, Density Functional Theory (DFT) calculations can predict the NMR chemical shifts of this compound and its potential metabolites, aiding in the identification of unknown compounds in complex spectra. dntb.gov.ua By simulating the NMR spectra of different possible structures, computational tools can help to elucidate the structure of novel compounds formed from this compound. royalsocietypublishing.org This combination of experimental data and computational prediction is a powerful strategy for structural elucidation and mechanistic studies.

Q & A

Q. What are the recommended synthetic routes for 2-Methylbenzaldehyde-1-¹³C, and how can isotopic purity be ensured during synthesis?

  • Methodological Answer: The synthesis typically involves introducing ¹³C at the aldehyde position via formylation reactions. For example, a modified Vilsmeier-Haack reaction using ¹³C-labeled formylating agents (e.g., ¹³CO in DMF/POCl₃ systems) can selectively label the aldehyde group. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Isotopic purity (>99%) is verified using ¹³C NMR (δ ~190–200 ppm for the aldehyde carbon) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion [M+H]⁺ with the expected ¹³C isotopic shift .

Q. What analytical techniques are most effective for characterizing isotopic enrichment in 2-Methylbenzaldehyde-1-¹³C?

  • Methodological Answer: ¹³C NMR spectroscopy is the gold standard for confirming positional isotopic enrichment, as the labeled carbon exhibits distinct chemical shifts compared to natural abundance. Quantitative analysis can be supplemented with isotope-ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS) in selected ion monitoring (SIM) mode. Cross-validation with NIST reference data ensures accuracy in spectral interpretation .

Advanced Research Questions

Q. How does the isotopic labeling at the 1-position influence the reactivity of 2-Methylbenzaldehyde in nucleophilic addition reactions compared to the unlabeled compound?

  • Methodological Answer: Kinetic isotope effects (KIEs) must be evaluated using parallel reactions with labeled and unlabeled compounds. For example, in Grignard additions, monitor reaction rates via in situ ¹H NMR or stopped-flow techniques. Computational modeling (e.g., DFT calculations) can correlate observed KIEs with transition-state geometries. Studies suggest minimal steric effects but measurable differences in activation energy due to ¹³C’s mass difference, particularly in reactions involving aldehyde C-H bond cleavage .

Q. How can researchers resolve discrepancies in kinetic data obtained from ¹³C-labeled versus unlabeled 2-Methylbenzaldehyde in mechanistic studies?

  • Methodological Answer: Discrepancies often arise from isotopic dilution or unintended isotopic scrambling. To mitigate:
  • Use isotopically pure reagents and rigorously dry solvents to prevent proton exchange.
  • Perform control experiments with natural abundance compounds under identical conditions.
  • Apply multivariate statistical analysis (e.g., PCA) to distinguish isotopic effects from experimental noise. Reproducibility checks per EFSA guidelines (e.g., triplicate runs, blinded data analysis) enhance reliability .

Q. What are the best practices for using 2-Methylbenzaldehyde-1-¹³C as a tracer in metabolic pathway analysis, and how to mitigate cross-contamination risks?

  • Methodological Answer:
  • Tracer Design: Optimize dosing to ensure detectable ¹³C incorporation without perturbing endogenous pathways (e.g., ≤10% molar substitution).
  • Contamination Control: Use dedicated glassware and conduct experiments in negative-pressure hoods. Post-experiment, validate sample purity via LC-MS/MS with isotopically resolved transitions.
  • Data Interpretation: Combine stable isotope-resolved metabolomics (SIRM) with pathway enrichment tools (e.g., KEGG mapping) to distinguish labeled metabolites from background signals. Reference databases like HMDB ensure accurate metabolite identification .

Methodological Notes

  • Reproducibility: Follow protocols from primary literature (e.g., reflux times, catalyst ratios) and document deviations meticulously .
  • Safety: Adhere to ECHA guidelines for handling aldehydes (e.g., PPE, fume hoods) and dispose of ¹³C waste per institutional protocols .
  • Data Reporting: Include raw spectral data (NMR, MS), isotopic purity certificates, and statistical confidence intervals in publications to facilitate peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.